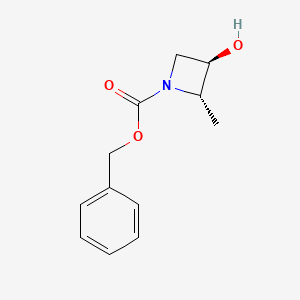

benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate

Description

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring. The compound features a hydroxy group at the 3-position, a methyl substituent at the 2-position, and a benzyl ester protective group. The stereochemistry (2S,3R) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals, particularly in protease inhibitors or β-lactam analogs .

Properties

IUPAC Name |

benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBGNZSVKCRDFF-GXSJLCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective reduction of cyclobutenones using ene-reductases . Another method involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to give the corresponding enoate, which is then subjected to diastereoselective 1,4-addition reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory methods mentioned above. Flow microreactor systems have been developed for the efficient and sustainable synthesis of similar compounds, which could be adapted for the industrial production of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Biological Activity

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 2306247-38-9

- SMILES Notation : O=C(OCC1=CC=CC=C1)N(C[C@H]2O)C2(C)C

The compound features a benzyl group attached to a hydroxy-substituted azetidine ring at the 3-position, with a carboxylate functional group contributing to its chemical reactivity and biological properties.

Synthesis

The synthesis of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Benzyl chloroformate and (2S,3R)-3-hydroxy-2-methyl-azetidine.

- Reaction Conditions : Conducted under basic conditions using triethylamine as a catalyst.

- Purification Techniques : Chromatography is often employed to ensure high purity of the final product.

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells while sparing normal cells .

Antimicrobial Properties

Research indicates that benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting its potential use as an antibacterial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate | C13H17NO3 | Contains additional methyl groups; different biological activity profile |

| Benzyl (2S)-3-hydroxybutanoate | C12H22O4 | Lacks the azetidine ring; different pharmacological properties |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate:

- Study on Anticancer Activity :

- Antimicrobial Testing :

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

- Case Study : In a study focusing on the synthesis of azetidine derivatives, researchers utilized benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate to create novel analogs with potential anti-cancer properties .

-

Chiral Auxiliary :

- The compound is employed as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds.

- Example : In the synthesis of certain amino acids and peptides, the compound's chirality can direct the formation of specific stereoisomers, which are crucial for their biological efficacy .

Catalytic Applications

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate has been explored in catalytic systems:

- Cobalt(III)-Catalyzed Reactions :

- It has been involved in cobalt(III)-catalyzed reactions that demonstrate high diastereoselectivity. Such reactions are vital for generating complex molecules from simpler substrates with minimal by-products.

- Research Insight : A study highlighted its role in a three-component coupling reaction that yielded products with up to 95% yield, showcasing its efficiency in synthetic applications .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate with structurally related azetidine and piperidine derivatives, focusing on stereochemistry, substituent effects, and reactivity.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Stereochemical Impact : The enantiomer (2R,3S) of the target compound shares identical molecular weight and functional groups but exhibits distinct biological interactions due to reversed chirality. Enantiomers often differ in binding affinity to enzymes or receptors, making stereochemical control vital in drug design .

Substituent Effects :

- The 3-oxo group in benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the 3-hydroxy group in the target compound, which participates in hydrogen bonding .

- The allyl group in both azetidine and piperidine derivatives facilitates [3+2] cycloadditions, expanding synthetic utility for complex heterocycles .

Ring Size and Stability: Azetidines (4-membered rings) exhibit higher ring strain than piperidines (6-membered), leading to greater reactivity in ring-opening reactions. For example, azetidines are prone to nucleophilic attack at the carbonyl carbon, whereas piperidines are more stable and prevalent in FDA-approved drugs (e.g., antihistamines) . The benzyl ester group in all compounds serves as a protective moiety, enhancing solubility in organic solvents and facilitating deprotection under hydrogenolysis conditions .

Research Implications

- Medicinal Chemistry : The target compound’s stereochemistry and azetidine core make it a promising candidate for mimicking peptide bonds in enzyme inhibitors. Its enantiomer (2R,3S) could serve as a negative control in binding assays .

- Synthetic Chemistry: The allyl and ketone substituents in related azetidines enable diverse functionalization pathways, such as cross-metathesis or ketone reductions, to access novel bioactive molecules .

- Structural Insights : Piperidine derivatives, while less strained, offer greater conformational flexibility, which is advantageous for targeting allosteric enzyme sites .

Q & A

Basic Research Question

- NMR spectroscopy : Proton coupling constants (e.g., ) and nuclear Overhauser effect (NOE) correlations differentiate syn vs. anti stereochemistry in hydroxy/methyl groups .

- X-ray crystallography : Definitive confirmation of absolute configuration, as applied to structurally related azetidine derivatives (e.g., benzothiazine carboxylates) .

How should researchers resolve contradictions between experimental NMR data and computational predictions?

Advanced Research Question

- Re-evaluate purity : Impurities (e.g., diastereomers or residual solvents) can skew NMR signals. Use HPLC or GC-MS for purity validation .

- Density Functional Theory (DFT) : Compare calculated / chemical shifts with experimental data to identify misassigned peaks .

- Variable-temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) that may obscure splitting patterns .

What strategies are used to evaluate the biological activity of this compound?

Advanced Research Question

- Structural analogs : Derivatives with fluorine or naphthyl substitutions (e.g., benzyl 3-fluoro-3-(naphthalen-2-ylmethyl)-azetidine carboxylates) show enhanced protease inhibitory activity, suggesting SAR studies via substituent variation .

- Crystallographic docking : Co-crystallization with target proteins (e.g., SARS-CoV-2 main protease) reveals binding modes, as seen in related carbamate inhibitors .

What analytical methods ensure high purity of the synthesized compound?

Basic Research Question

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) resolves polar byproducts .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity (e.g., [M+H] or [M+Na]) .

- Melting point analysis : Sharp melting ranges (±2°C) indicate crystalline homogeneity .

How can computational modeling guide conformational analysis of the azetidine ring?

Advanced Research Question

- Molecular dynamics (MD) simulations : Predict ring puckering modes and hydrogen-bonding interactions with water .

- Torsional angle scans : Identify low-energy conformers using software like Gaussian or ORCA, validated against X-ray data .

What derivatization approaches are feasible for functionalizing the azetidine core?

Basic Research Question

- Reductive amination : Introduce alkyl/aryl groups at the nitrogen using aldehydes/ketones, as in hydrazide derivative syntheses .

- Ring-opening reactions : React with nucleophiles (e.g., Grignard reagents) to generate β-amino alcohol intermediates .

How can structure-activity relationship (SAR) studies optimize pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.